Home > Products > Screening Compounds P88595 > 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol - 100479-70-7

1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Catalog Number: EVT-3207612
CAS Number: 100479-70-7
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine

  • Compound Description: This compound is a DAHC-type ligand featuring two aromatic heterocyclic centers. It has potential applications in the development of light-emitting materials for organic light-emitting diodes (OLEDs) [].

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

  • Compound Description: This class of compounds exhibit positive inotropic activity, leading to increased myocardial contractility. Among them, CI-914 (1) and its 5-methyl analogue CI-930 (11) showed higher potency than existing drugs amrinone and milrinone, respectively [, ]. Their mechanism of action primarily involves the selective inhibition of cardiac phosphodiesterase fraction III [].
  • Relevance: These compounds share the 4-(1H-imidazol-1-yl)phenyl moiety with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol. This structural similarity, specifically the presence of the imidazole ring and its connection to the phenyl ring, suggests a potential for 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol and its derivatives to exhibit cardiotonic properties and warrant further investigation in this area.

(E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones

  • Compound Description: This series of compounds are analogues of imazodan, exhibiting potent inotropic and vasodilatory activities. Additionally, they demonstrate enhanced platelet aggregation inhibitory potency compared to the parent imazodan series. Compound 3d, the most potent within this series, also exhibited in vivo antithrombotic activity [].
  • Relevance: These compounds are structurally related to 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol through the shared 4-(1H-imidazol-1-yl)phenyl motif. The presence of the ethenyl linker in these compounds, instead of the ethanol chain in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol, suggests that modifications to the linker region could lead to variations in biological activity. Exploring similar modifications in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol derivatives might yield compounds with improved or altered pharmacological profiles.

1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles

  • Compound Description: This series of compounds were synthesized and evaluated for their inotropic activity. The most potent compounds within this series were 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile (5a) and its unsubstituted analogue 14a [].
  • Relevance: This series shares the 4-(1H-imidazol-1-yl)phenyl moiety with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol. The structural difference lies in the presence of the pyridinecarbonitrile group in place of the ethanol chain in the target compound. The significant inotropic activity observed in this series suggests that 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol derivatives, particularly those with modifications at the ethanol substituent, could also possess similar activity.

2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

  • Compound Description: This series represents ring-contracted analogues of imazodan. Compounds within this series containing two small alkyl groups at the C-4 position demonstrated significant positive inotropic activity. The structure-activity relationships indicated that optimal inotropic activity was associated with specific substituents at the C-4 position of the pyrazolone ring. These compounds also exhibited phosphodiesterase inhibitory activity, which was correlated with the C-4 substitution pattern [].
  • Relevance: This series also features the 4-(1H-imidazol-1-yl)phenyl moiety present in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol. This series highlights the importance of substituent effects on biological activity, suggesting that modifications to the ethanol chain in the target compound, such as incorporating small alkyl groups, could be a promising strategy for developing new inotropic agents.

N-substituted-4-(1H-imidazol-1-yl)benzamides

  • Compound Description: This class of compounds exhibits selective class III antiarrhythmic activity. Several compounds, including 6a,d,f-k, and 11, demonstrated comparable potency to sematilide, a potent and selective class III agent. Specifically, N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a) displayed comparable potency and efficacy to sematilide in in vivo models of reentrant arrhythmias [].
  • Relevance: This class of compounds and 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol both contain the 4-(1H-imidazol-1-yl)phenyl unit. The presence of the benzamide moiety instead of the ethanol chain in the target compound suggests that modifications incorporating amide functionalities could lead to compounds with antiarrhythmic properties.
  • Compound Description: This group of compounds were developed as thromboxane (TX) synthetase inhibitors and antihypertensive agents. The N-[(1H-imidazol-1-yl)alkyl]quinazoline-2,4(1H,3H)-diones (V) emerged as the most promising series, demonstrating high potency as selective TX synthetase inhibitors and potent antihypertensive activity in spontaneously hypertensive rats (SHR). Compound 20a, a representative from this series, exhibited significantly higher potency in inhibiting TX formation across various platelet types compared to the standard drug dazoxiben [].
  • Relevance: While these compounds share the (1H-imidazol-1-yl)alkyl fragment with 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol, the key difference lies in the presence of various heterocyclic cores (quinazoline, benzotriazine) instead of the phenyl ring. This difference highlights the importance of the core structure in determining biological activity. Investigating the impact of substituting the phenyl ring in 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol with similar heterocycles could provide insights into its structure-activity relationships and lead to the discovery of new compounds with distinct pharmacological profiles.

1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl] phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

  • Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. It exhibits improved selectivity for factor Xa over trypsin and plasma kallikrein, along with enhanced permeability and reduced protein binding [].
  • Relevance: Razaxaban and 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol share the presence of an imidazole ring. Although the overall structures are significantly different, the inclusion of razaxaban in this list emphasizes the relevance of imidazole-containing compounds in medicinal chemistry and their potential across various therapeutic areas. Further exploration of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanol derivatives, particularly those incorporating structural features found in established drugs like razaxaban, could lead to the identification of new lead compounds.

(1‐substituted aryl)‐3‐(1H‐imidazol‐1‐yl)‐1‐propanones

  • Compound Description: This series of compounds were synthesized and evaluated for their antifungal activities against various Candida strains. The most promising compound was 3‐(1H‐imidazol‐1‐yl)‐1‐(4‐biphenylyl)‐1‐propanone, which exhibited broad-spectrum antifungal activity. Other compounds within this series, particularly 3‐(1H‐imidazol‐1‐yl)‐1‐(2′‐(substituted benzyl)oxyphenyl)‐1‐propanones, also demonstrated activity against specific Candida species, such as Candida kefyr [].
Source and Classification

The compound can be sourced from various chemical databases, including PubChem and ChemicalBook, where it is listed under different identifiers and properties. It falls under the category of organic compounds with potential applications in medicinal chemistry due to its structural features that can influence biological activity .

Synthesis Analysis

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be achieved through several methods, typically involving the reaction of 4-(1H-imidazol-1-yl)phenyl derivatives with ethylene oxide or similar reagents. The following synthesis route outlines a common method:

  1. Starting Materials:
    • 4-(1H-imidazol-1-yl)phenyl chloride
    • Ethylene glycol or ethylene oxide
  2. Reaction Conditions:
    • The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol.
    • A base (e.g., sodium hydroxide) may be added to facilitate the nucleophilic substitution reaction.
  3. Procedure:
    • The 4-(1H-imidazol-1-yl)phenyl chloride is reacted with ethylene glycol under reflux conditions.
    • The product is purified through recrystallization or chromatography.

This method allows for the efficient formation of the alcohol while maintaining the integrity of the imidazole ring .

Molecular Structure Analysis

The molecular structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol consists of a phenolic structure linked to an imidazole moiety. The compound features:

  • Imidazole Ring: A five-membered aromatic ring containing two nitrogen atoms.
  • Hydroxyl Group: The presence of a hydroxyl (-OH) group contributes to its classification as an alcohol.

Structural Data

  • Molecular Weight: 188.23 g/mol
  • Molecular Formula: C11H12N2OC_{11}H_{12}N_2O

The spatial arrangement allows for potential hydrogen bonding, which may influence its solubility and reactivity in various environments .

Chemical Reactions Analysis

The compound can participate in several chemical reactions typical for alcohols and imidazole derivatives:

  1. Oxidation Reactions: It can be oxidized to form ketones or aldehydes under specific conditions using oxidizing agents such as PCC (Pyridinium chlorochromate).
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often utilized in various applications.
  3. Substitution Reactions: Due to the presence of the imidazole ring, it may also engage in nucleophilic substitution reactions, potentially forming new derivatives .
Mechanism of Action

The mechanism of action for 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be elucidated based on its interaction with biological targets:

  • Biological Activity: Compounds containing imidazole rings are known to interact with enzymes and receptors, often acting as inhibitors or modulators.
  • Binding Mechanism: The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity towards targets such as enzymes involved in metabolic pathways.

Research indicates that derivatives of imidazole compounds exhibit significant pharmacological activities, including antifungal and antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its hydroxyl group.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds.

These properties are crucial for understanding its behavior in various chemical environments and applications .

Applications

The applications of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol span several fields:

  1. Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
  2. Biochemical Research: Used in studies involving enzyme inhibition or receptor modulation due to its ability to interact with biological systems.
  3. Material Science: Potential applications in developing functional materials owing to its unique chemical properties.
Introduction and Significance of Chiral Imidazole-Phenyl Hybrid Scaffolds

The structural hybrid 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol represents a synthetically versatile chemotype that merges the pharmacophoric advantages of the imidazole heterocycle with the spatial orientation control offered by chiral ethanol linkages. This scaffold serves as a critical intermediate in drug discovery for accessing stereochemically defined bioactive molecules, particularly enzyme inhibitors targeting oncology and immunology pathways. The 4-(1H-imidazol-1-yl)phenyl moiety provides a planar aromatic platform for target engagement, while the chiral alcohol introduces three-dimensional diversity essential for selective interactions with asymmetric binding pockets. The strategic incorporation of chirality at the ethanol bridge enables precise optimization of binding interactions in biological targets, differentiating this scaffold from achiral analogs like its ketone precursor 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (CAS 10041-06-2) [3] [8]. This molecular architecture demonstrates how scaffold hybridization leverages the complementary properties of imidazole pharmacology and stereochemical control to address complex therapeutic targets.

Role of Imidazole Motifs in Bioactive Molecular Design

The imidazole ring constitutes a privileged pharmacophore in medicinal chemistry due to its multifaceted interactions with biological targets. This nitrogen-rich heterocycle serves as an efficient metal coordination site, particularly for enzymes containing heme iron or zinc cofactors. In indoleamine 2,3-dioxygenase (IDO) inhibitors—a key immunotherapeutic target in oncology—imidazole derivatives exhibit nanomolar potency by coordinating the heme iron at the enzyme's active site [2]. The proton-accepting capability of the sp²-hybridized nitrogen (N-3) enables hydrogen bond formation with active site residues, while the aromatic system facilitates π-stacking interactions and hydrophobic contacts within binding pockets. These diverse interaction capabilities explain why imidazole features prominently in clinical agents across therapeutic areas:

  • Kinase inhibition: Imidazole forms critical hinge-binding interactions in nilotinib (chronic myeloid leukemia) and ponatinib [4]
  • Antifungal activity: Ketoconazole exploits imidazole-mediated heme coordination in fungal CYP51
  • Anticancer agents: Imidazole-oxadiazole hybrids show potent EGFR inhibition (IC₅₀ = 1.21 µM) [4]

The remarkable target versatility originates from the imidazole ring's dual hydrogen-bonding capability, moderate basicity (pKa ≈ 7.0), and metabolic stability. When incorporated into the 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol scaffold, these properties combine with the spatial advantages of a chiral center, creating a multidimensional pharmacophore with enhanced target discrimination capabilities compared to simpler imidazole derivatives.

Table 1: Bioactive Imidazole Derivatives Targeting Enzymes in Disease Pathways

CompoundTargetBiological ActivityKey Imidazole Interaction
4-PhenylimidazoleIDO (Indoleamine 2,3-dioxygenase)Ki ≈ 480 µM [2]Heme iron coordination
2-OH Analog (1)IDOIC₅₀ = 4.8 µM [2]H-bond with Ser167 + heme coordination
NilotinibBCR-ABL kinaseApproved for CML treatment [4]Hinge region hydrogen bonding
SYC-435Mutant IDH1Brain-penetrant inhibitor [6]Allosteric site interaction

Synthetic Versatility of 4-(1H-Imidazol-1-yl)phenyl Building Blocks

The ketonic precursor 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (CAS 10041-06-2) serves as the essential starting material for synthesizing the chiral alcohol scaffold. This building block demonstrates remarkable synthetic flexibility through three principal routes:

  • Nucleophilic Aromatic Substitution:Optimized conditions employ potassium hydroxide in DMSO solvent (100°C, 24h) where deprotonated imidazole attacks 4-chloroacetophenone. This method yields 48.4% after chromatographic purification, producing light green crystals (mp 119-122°C) [5]. The reaction efficiency depends critically on imidazole activation through complete deprotonation and anhydrous conditions to prevent hydrolysis side reactions.

  • Transition Metal-Catalyzed Coupling:Palladium-catalyzed methods enable coupling between imidazolyl zinc halides and para-haloacetophenones under Negishi conditions. This approach provides superior functional group tolerance, accommodating sensitive substituents on either coupling partner that would be incompatible with strong base conditions [7].

  • Microwave-Assisted Synthesis:Significantly reduces reaction time from 24 hours to <1 hour through controlled dielectric heating, improving yield to >75% while minimizing thermal degradation byproducts [7]. This method exemplifies green chemistry advancements for the scaffold.

The resulting ketone undergoes stereoselective reduction to produce the chiral alcohol target. Sodium borohydride in methanol provides the racemic mixture, while asymmetric reduction employs:

  • Baker's yeast (fermentative reduction)
  • Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts)
  • Ru(II)-BINAP complexes (hydrogen transfer catalysis)

The crystal engineering of these intermediates reveals critical supramolecular features. X-ray analysis of the ketone hydrate demonstrates that the monohydrate forms extended chains through O-H···O and O-H···N hydrogen bonds between water molecules and carbonyl/imine acceptors, with additional stabilization from π-π stacking interactions between imidazole and phenyl rings (centroid-centroid distance = 3.72-3.76 Å) [5]. These structural insights guide solvent selection for crystallization of synthetic intermediates.

Table 2: Synthetic Approaches to 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone Precursor

MethodConditionsYieldAdvantages
Nucleophilic SubstitutionKOH, DMSO, 100°C, 24h [5]48.4%Simple reagents, no transition metals
Negishi CouplingImidazolyl-ZnCl, Pd(PPh₃)₄, THF, 65°C65-78%Tolerates sensitive functional groups
Microwave SynthesisK₂CO₃, DMF, 150W, 45 min [7]75-82%Rapid, high purity, scalable

Stereochemical Implications in Pharmacophore Development

The chiral center in 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol fundamentally determines its biological interactions through three-dimensional pharmacophore alignment. The (1R)-enantiomer (PubChem CID 1482422) exhibits distinct target binding compared to the (1S)-configuration, particularly for enzymes with asymmetric active sites [1]. This stereospecificity manifests through:

  • Hydrogen Bond Vector Alignment:The hydroxyl group orientation determines capacity to donate hydrogen bonds to residues like Ser167 in IDO. Docking simulations reveal the (R)-enantiomer positions the OH group toward this serine residue (distance = 2.8 Å), while the (S)-enantiomer misaligns by 45° [2].

  • Hydrophobic Pocket Occupation:The spatial arrangement of the phenyl ring relative to the imidazole moiety enables optimal π-stacking with aromatic residues in enzyme pockets. Molecular dynamics simulations show the (R)-configuration maintains coplanarity (±15°) between rings, whereas the (S)-enantiomer adopts a disfavored twisted conformation (45° dihedral angle) in the IDO binding site [2].

Systematic structure-activity relationship (SAR) studies demonstrate that ortho-substitution on the phenyl ring dramatically enhances target affinity when combined with appropriate chirality. The 2-hydroxy derivative (compound 1) achieves ten-fold greater IDO inhibition (IC₅₀ = 4.8 µM) versus unsubstituted 4-phenylimidazole due to a bifunctional binding mechanism: imidazole coordinates heme iron while the ortho-hydroxyl hydrogen-bonds with Ser167 [2]. Similarly, 3-mercapto substitution (compound 17, IC₅₀ = 7.6 µM) exploits chirality to position the thiol group for interaction with Cys129 through disulfide-like bonding or weak hydrogen donation.

Pharmacophore modeling identifies three essential features for optimal bioactivity:

  • Heme-binding domain (imidazole nitrogen)
  • Hydrophobic region (phenyl ring)
  • Hydrogen bond donor/acceptor (chiral hydroxyl)

The spatial relationship between these elements differs by enantiomer, explaining dramatic potency differences. The (1R)-configuration places these pharmacophoric elements within 0.3 Å RMSD of the crystallographic inhibitor pose in IDO, while the (1S)-enantiomer deviates by >1.5 Å in molecular overlays [2]. This precise molecular recognition underpins the scaffold's utility for designing isoform-selective inhibitors.

Properties

CAS Number

100479-70-7

Product Name

1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3

InChI Key

ZILVMLWWVGDAHG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.